(3aS,4S,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-4-carboxylic acid
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Overview
Description
(3aS,4S,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-4-carboxylic acid is a complex organic compound with a unique structure. This compound is characterized by its hexahydro-furo-pyridine core, which is further functionalized with a carboxylic acid group and a tert-butyl ester. The stereochemistry of the molecule is defined by the specific configuration of its chiral centers, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4S,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to construct the hexahydro-furo-pyridine core through a series of cyclization reactions. The tert-butyl ester group can be introduced via esterification reactions using tert-butyl alcohol and appropriate activating agents such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cyclization steps and continuous flow reactors for esterification processes. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(3aS,4S,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially converting carboxylic acids to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3aS,4S,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its stereochemistry allows for the investigation of chiral recognition processes in biological systems.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research into its biological activity could lead to the development of new drugs or treatments.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its functional groups can be modified to create polymers or other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3aS,4S,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with its targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Atorvastatin Related Compound E: This compound shares some structural similarities but differs in its functional groups and overall structure.
Uniqueness
What sets (3aS,4S,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-4-carboxylic acid apart is its specific stereochemistry and the combination of functional groups. This unique structure allows for specific interactions with biological targets and makes it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C13H21NO5 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
(3aS,4S,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-6-9(11(15)16)8-4-5-18-10(8)7-14/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9+,10+/m0/s1 |
InChI Key |
UBOGAIFIHYDPCQ-IVZWLZJFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H]2CCO[C@@H]2C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2CCOC2C1)C(=O)O |
Origin of Product |
United States |
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